1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that features a complex structure with a methoxybenzyl group, a piperidinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl core.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using piperidine as the nucleophile.
Attachment of the methoxybenzyl group: The methoxybenzyl group is attached via a coupling reaction, typically using a suitable coupling reagent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of related compounds.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyridin-4-yl)urea: Similar structure with a pyridinyl group instead of a pyrimidinyl group.
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)quinolin-4-yl)urea: Contains a quinolinyl group, offering different chemical properties.
Uniqueness
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-5-14(6-8-15)12-19-18(24)22-16-11-17(21-13-20-16)23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12H2,1H3,(H2,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRWVBUAZGHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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